![molecular formula C19H15ClN4OS B3407042 (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-24-2](/img/structure/B3407042.png)
(Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
Overview
Description
(Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a chemical compound that has recently gained attention in scientific research. This compound is known to have potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In
Mechanism of Action
The mechanism of action of (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is that it has been shown to be relatively safe and non-toxic. However, one of the limitations is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the use of this compound in the treatment of Alzheimer's disease and Parkinson's disease.
3. Studies on the use of this compound as an anti-cancer agent.
4. Studies on the use of this compound as an anti-inflammatory agent.
5. Studies on the use of this compound as an anti-microbial agent.
Conclusion:
In conclusion, (Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a promising compound that has potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in various areas of medicine.
Scientific Research Applications
(Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2Z)-N-(3-chloroanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-2-25-16-8-6-13(7-9-16)18-12-26-19(22-18)17(11-21)24-23-15-5-3-4-14(20)10-15/h3-10,12,23H,2H2,1H3/b24-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXFMVGCYRAWHI-ULJHMMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(3-chlorophenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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